molecular formula C8H9NO4 B12963980 Methyl 5-hydroxy-3-methoxypicolinate CAS No. 1256836-82-4

Methyl 5-hydroxy-3-methoxypicolinate

Cat. No.: B12963980
CAS No.: 1256836-82-4
M. Wt: 183.16 g/mol
InChI Key: OIUPFFURSCLJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-3-methoxypicolinate is an organic compound that belongs to the class of picolinates It is characterized by a methoxy group at the 3-position and a hydroxy group at the 5-position on the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-3-methoxypicolinate typically involves the esterification of 5-hydroxy-3-methoxypicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as methanesulfonic acid can be used to facilitate the esterification process under milder conditions, improving the overall efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-oxo-3-methoxypicolinic acid.

    Reduction: Formation of 5-hydroxy-3-methoxypicolinyl alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-3-methoxypicolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3-methoxypicolinate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-3-methylpicolinate
  • Methyl 5-methoxy-3-hydroxypicolinate
  • Methyl 5-hydroxy-3-ethoxypicolinate

Uniqueness

Methyl 5-hydroxy-3-methoxypicolinate is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1256836-82-4

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 5-hydroxy-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(10)4-9-7(6)8(11)13-2/h3-4,10H,1-2H3

InChI Key

OIUPFFURSCLJTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.